Product packaging for 28-Norcastasterone(Cat. No.:CAS No. 83464-85-1)

28-Norcastasterone

Cat. No.: B1253329
CAS No.: 83464-85-1
M. Wt: 450.7 g/mol
InChI Key: YNZRNENZMVIPBX-SCLBUMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-Norcastasterone is a C27-brassinosteroid (BR), a class of polyhydroxylated plant steroids essential for normal plant growth and development . It shares the cholestane carbon skeleton with cholesterol, from which it is biosynthesized in plants like Arabidopsis thaliana primarily via the late C-6 oxidation pathway . This compound is a key biologically active brassinosteroid in its own right and also serves as a direct biosynthetic precursor to the C28-brassinosteroid castasterone through C-24 methylation . Research has demonstrated that this compound can restore normal growth in brassinosteroid-deficient Arabidopsis mutants (such as det2 and dwf4), confirming its biological activity and role in BR biosynthesis . Its applications in plant science research include studies on brassinosteroid biosynthesis pathways, plant growth regulation, and the molecular mechanisms of hormone signaling. This compound has been identified in a range of plant tissues and food items, including corn, tea, and broad beans, making it a compound of interest in plant physiology and agricultural research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O5 B1253329 28-Norcastasterone CAS No. 83464-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-14(2)10-23(30)25(32)15(3)17-6-7-18-16-11-21(28)20-12-22(29)24(31)13-27(20,5)19(16)8-9-26(17,18)4/h14-20,22-25,29-32H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,22-,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRNENZMVIPBX-SCLBUMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83464-85-1
Record name 28-Norcastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of 28 Norcastasterone

Natural Presence across Plant Species and Tissues

28-Norcastasterone has been detected in numerous plant species, highlighting its widespread, albeit often in lower concentrations compared to other brassinosteroids, presence in the plant kingdom. nih.govnih.govresearchgate.netencyclopedia.pub Its occurrence has been confirmed in both lower and higher plants, particularly angiosperms. frontiersin.org

Identification in Model Organisms (e.g., Arabidopsis thaliana, Lycopersicon esculentum, Oryza sativa)

Research utilizing model organisms has been instrumental in understanding the occurrence and biosynthesis of this compound. It has been identified in:

Arabidopsis thaliana : The presence of this compound has been demonstrated in seedlings and shoots of Arabidopsis thaliana. researchgate.netcapes.gov.broup.comnih.govnih.gov Metabolic studies in Arabidopsis have shown that this compound can be synthesized from cholesterol via the late C-6 oxidation pathway. nih.govresearchgate.netnih.govresearchgate.netebi.ac.uk

Lycopersicon esculentum (Tomato): this compound has been found in shoots and roots of tomato plants. researchgate.netoup.comnih.gov Studies in tomato have also identified possible biosynthetic precursors of this compound, including 6-deoxo-28-norcathasterone, 6-deoxo-28-nortyphasterol, and 6-deoxo-28-norcastasterone (B1488181), in both roots and shoots. researchgate.netnih.gov The level of this compound in tomato shoots was found to be an order of magnitude lower than that of castasterone (B119632). oup.com

Oryza sativa (Rice): this compound has been detected in seedlings of Oryza sativa. researchgate.netcapes.gov.broup.comnih.gov

These findings in model organisms provide valuable insights into the presence and metabolic pathways involving this compound across diverse plant lineages.

Detection in Diverse Plant Organs (e.g., roots, shoots, leaves, pollen, seeds, grains)

This compound has been detected in various plant organs, indicating its distribution throughout the plant body. It has been identified in:

Roots: Detected in the roots of tomato and maize. researchgate.netnih.gov

Shoots: Found in the shoots of tomato and Arabidopsis thaliana. researchgate.netoup.comoup.com

Leaves: Identified in the leaves of maize. plos.org

Pollen: Brassinosteroids, in general, are found in pollen, which is often a rich source. nih.govoup.comencyclopedia.pub While not explicitly stated for this compound in all sources, its presence as a brassinosteroid is likely.

Seeds: Brassinosteroids are present in seeds, particularly immature ones. nih.govoup.comencyclopedia.pub

Grains: Detected in grains. frontiersin.orgoup.com

The widespread detection of this compound across different plant organs suggests its potential involvement in various aspects of plant growth and development.

Quantitative Research on Endogenous Levels of this compound

Quantitative analysis of endogenous this compound levels provides insights into its relative abundance in different plant species and tissues. While generally present at lower concentrations compared to major brassinosteroids like castasterone and brassinolide (B613842), its levels can vary depending on the plant species, tissue type, and developmental stage. nih.govoup.comoup.compnas.org

In tomato shoots, the level of this compound was reported to be significantly lower than that of castasterone. oup.com In a study on maize genotypes differing in drought sensitivity, the drought-sensitive genotype showed higher levels of this compound compared to the drought-resistant genotype. plos.org This suggests a potential link between this compound levels and stress responses.

Research in Lepidium sativum (garden cress) seedlings indicated that this compound was the most abundant brassinosteroid detected among those analyzed, accounting for a significant percentage of the total brassinosteroid content. nih.gov Its level decreased with increasing concentrations of exogenous 20-hydroxyecdysone, an ecdysteroid. nih.gov Conversely, treatment with epibrassinolide (B600385) increased the levels of endogenous brassinosteroids, including this compound. nih.gov

In new shoots of tea plants (Camellia sinensis), this compound was one of the brassinosteroid components quantified, although its content was quite low and undetectable in some stem samples. frontiersin.org

Quantitative analysis methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to determine the endogenous levels of this compound in plant tissues. oup.comresearchgate.net The development of sensitive methods, such as those using specific derivatizing agents, has improved the detection limits for C27 brassinosteroids like this compound. oup.com

While detailed quantitative data across a wide range of species and tissues is still being compiled, the available research indicates that this compound is a consistently present, though often less abundant, brassinosteroid with varying endogenous levels influenced by genetic factors and environmental conditions.

Table 1: Selected Endogenous Levels of this compound in Plants

Plant SpeciesTissue/ConditionRelative Level / ConcentrationSource
Lycopersicon esculentumShootsOne order of magnitude lower than castasterone oup.com
Zea maysLeaves (Drought-sensitive genotype)Higher than in drought-resistant genotype plos.org
Lepidium sativumSeedlings (Control)Most abundant brassinosteroid detected (approx. 43.5% of total) nih.gov
Lepidium sativumSeedlings (+ 10-7 M 20-hydroxyecdysone)Decreased compared to control nih.gov
Lepidium sativumSeedlings (+ 10-7 M Epibrassinolide)Increased compared to control nih.gov
Camellia sinensisNew shoots (Bud, L1, L2, S1)Quantifiable, but low frontiersin.org
Camellia sinensisNew shoots (S2)Not detected frontiersin.org

Biosynthetic Pathways and Metabolism of 28 Norcastasterone

Precursor Sterols and Early Biosynthetic Steps

The biosynthesis of brassinosteroids originates from sterols. The specific sterol precursor determines the carbon number of the resulting brassinosteroid.

Cholesterol as a Primary Precursor

Cholesterol serves as the primary precursor for the biosynthesis of C27 brassinosteroids, including 28-norcastasterone. The synthesis of cholesterol in plants involves a series of reactions starting from cycloartenol. Cycloartenol is converted through various intermediates, including 7-dehydrocholesterol, to produce cholesterol.

Intermediates in the C27-Brassinosteroid Pathway

The biosynthesis of this compound from cholesterol involves several intermediate compounds within the C27-brassinosteroid pathway. A key early step is the conversion of cholesterol to cholestanol (B8816890), a reaction catalyzed by the enzyme DET2, a 5α-reductase. This enzyme exhibits broad substrate specificity and is involved in the biosynthesis of other brassinosteroid types as well.

Following the formation of cholestanol, the pathway proceeds through a series of hydroxylations and oxidations. Intermediates identified in the late C-6 oxidation pathway leading to this compound include 6-deoxo-28-norcathasterone, 6-deoxo-28-norteasterone, 6-deoxo-28-nor-3-dehydroteasterone, and 6-deoxo-28-nortyphasterol, before the final conversion to 6-deoxo-28-norcastasterone (B1488181) and then this compound.

Specific Oxidation Pathways Leading to this compound

Brassinosteroid biosynthesis pathways are generally characterized by oxidation steps at specific carbon positions. For this compound, two main oxidation pathways, the late C-6 oxidation pathway and the early C-6 oxidation pathway, have been investigated.

The Late C-6 Oxidation Pathway

Research indicates that this compound is primarily synthesized via the late C-6 oxidation pathway in plants like Arabidopsis thaliana and tomato. In this pathway, the oxidation at the C-6 position occurs later in the biosynthetic sequence, after modifications to the side chain and other parts of the steroid structure.

The proposed sequence for the late C-6 oxidation pathway leading to this compound from cholesterol is: Cholesterol → Cholestanol → 6-deoxo-28-norcathasterone → 6-deoxo-28-norteasterone ↔ 6-deoxo-28-nor-3-dehydroteasterone ↔ 6-deoxo-28-nortyphasterol → 6-deoxo-28-norcastasterone → this compound. This pathway has been supported by metabolic studies using labeled precursors in various plant species.

The Early C-6 Oxidation Pathway: Evidence and Interruptions

An alternative route, the early C-6 oxidation pathway, involves oxidation at the C-6 position earlier in the biosynthetic sequence, specifically the conversion of cholestanol to 6-oxocholestanol. While this step has been observed in some studies, further metabolism through this pathway to downstream C27 brassinosteroids like 28-norcathasterone has not been consistently detected, suggesting that the early C-6 oxidation pathway for C27 brassinosteroids may be interrupted in certain plant tissues or species, such as Arabidopsis thaliana.

Despite evidence for the initial step, the early C-6 oxidation pathways for C27, C28, and C29 brassinosteroids are commonly reported as being interrupted in plant tissues.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases (CYP450s) and reductases. These enzymes facilitate the specific hydroxylation and oxidation steps required to convert precursor sterols into active brassinosteroids.

The conversion of cholesterol to cholestanol is catalyzed by the 5α-reductase enzyme encoded by the DET2 gene. This enzyme is crucial for the initial reduction step in the C27 pathway.

Cytochrome P450 enzymes, particularly those belonging to the CYP85 family like CYP85A1 and CYP85A2, are involved in the C-6 oxidation steps in brassinosteroid biosynthesis. Studies have shown that CYP85A1 and CYP85A2 can catalyze the C-6 oxidation of 6-deoxo-28-norcastasterone to this compound, with CYP85A2 often exhibiting higher efficiency. These enzymes demonstrate broad substrate specificity, acting on various brassinosteroid intermediates.

Furthermore, the conversion of this compound to castasterone (B119632) (a C28 brassinosteroid) through C-24 methylation has been observed in cell-free enzyme extracts, suggesting the involvement of a SAM-dependent sterol methyltransferase in linking the C27 and C28 pathways.

Research findings on the enzymatic conversions in the late C-6 oxidation pathway in tomato seedlings are summarized in the table below:

ConversionCatalyzed by Tomato Enzyme Solution
Cholesterol → CholestanolYes
6-deoxo-28-norteasterone ↔ 6-deoxo-28-nor-3-dehydroteasteroneYes
6-deoxo-28-nor-3-dehydroteasterone ↔ 6-deoxo-28-nortyphasterolYes
6-deoxo-28-nortyphasterol → 6-deoxo-28-norcastasteroneYes
6-deoxo-28-norcastasterone → this compoundYes (catalyzed by CYP85)
This compound → Castasterone (with SAM and NADPH)Yes

Data derived from.

This table highlights key enzymatic steps identified

This compound (28-norCS) is a C27 brassinosteroid (BR) that plays a role in plant growth and development. Its biosynthesis and metabolism involve a series of enzymatic reactions, often interconnected with the pathways of C28 and C29 brassinosteroids.

Biosynthesis of this compound

The biosynthesis of this compound primarily proceeds through the late C-6 oxidation pathway, starting from cholesterol. researchgate.netnih.govnih.govoup.com

Role of 5α-reductases (e.g., DET2)

The enzyme DET2, a steroid 5α-reductase, plays a crucial role in brassinosteroid biosynthesis. pnas.orgnih.govmdpi.commdpi.com DET2 catalyzes the 5α-reduction of a Δ4,5 double bond in various steroid substrates. pnas.org In the context of C27 brassinosteroid biosynthesis, DET2 is involved in the conversion of cholesterol to cholestanol, a precursor for this compound. nih.govfrontiersin.orgfrontiersin.org Studies using det2 mutants have shown that these plants exhibit dwarf phenotypes and defects in light-regulated development, which can be rescued by the application of brassinolide (B613842), highlighting the importance of DET2 in brassinosteroid production. pnas.orgnih.govmdpi.combiorxiv.org While DET2 is known for its role in the C28 pathway (e.g., converting (24R)-24-methylcholest-4-en-3-one to campestanol), it also functions in the initial reduction step in the C27 pathway leading to 28-norCS. nih.gov

Cytochrome P450 Monooxygenases (e.g., CYP85A1, CYP85A2) in C-6 Oxidation

Cytochrome P450 monooxygenases are essential for the oxidation and hydroxylation steps in brassinosteroid biosynthesis. frontiersin.orgfrontiersin.orgmdpi.com Specifically, CYP85A1 and CYP85A2 are involved in the C-6 oxidation reactions, which are critical for the formation of this compound. nih.govnih.govoup.comfrontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netuniprot.orguniprot.orgjst.go.jpfrontiersin.orgfrontiersin.orgnih.gov

In the late C-6 oxidation pathway leading to this compound, CYP85A1 and CYP85A2 catalyze the conversion of 6-deoxo-28-norcastasterone to this compound. nih.govnih.govoup.comnih.govuniprot.org Research indicates that CYP85A2 is generally more efficient than CYP85A1 in catalyzing this C-6 oxidation of C27 brassinosteroids. nih.govnih.govoup.comnih.govresearchgate.net While both enzymes can perform this reaction, CYP85A1 appears to have a higher substrate affinity for C28 brassinosteroids, suggesting that CYP85A2 plays a predominant role in the C-6 oxidation of C27 brassinosteroids like 6-deoxo-28-norcastasterone. nih.gov Studies using cyp85a2 mutants have shown deficiencies in the C-6 oxidation of both C27 and C28 brassinosteroids. nih.gov

Other Enzymes and Cofactors (e.g., S-adenosyl-L-methionine dependent enzymes)

Beyond 5α-reductases and cytochrome P450 monooxygenases, other enzymes and cofactors are involved in the biosynthesis and metabolism of this compound. S-adenosyl-L-methionine (SAM) dependent enzymes, particularly sterol methyltransferases, play a role in the metabolic conversions involving this compound. researchgate.netnih.govnih.govoup.compnas.orgtandfonline.com As discussed in the metabolism section, a SAM-dependent sterol methyltransferase is involved in the C-24 methylation of this compound to castasterone. researchgate.netnih.govnih.govoup.combwise.kr This reaction requires the presence of NADPH and SAM. oup.com

Metabolic Interconnections and Conversions Involving this compound

This compound is not only a product of biosynthesis but also participates in further metabolic conversions, linking the C27 brassinosteroid pathway with other brassinosteroid classes and undergoing deactivation.

C-24 Methylation to Castasterone

A significant metabolic fate of this compound is its C-24 methylation to form castasterone (CS). researchgate.netnih.govnih.govoup.compnas.orgfrontiersin.orgnih.govtandfonline.combwise.krthegoodscentscompany.com This conversion is catalyzed by a SAM-dependent sterol methyltransferase. researchgate.netnih.govnih.govoup.combwise.kr Research using cell-free enzyme extracts from plants like maize and tomato has demonstrated this methylation reaction. researchgate.netnih.govnih.govoup.combwise.kr The conversion of this compound to castasterone is considered an important step that increases biological activity, as castasterone is a highly active brassinosteroid. jst.go.jpnih.gov While this compound can be methylated to castasterone, the conversion rates of other C27 brassinosteroids like 28-norteasterone and 28-nortyphasterol to their C28 counterparts are reported to be much lower, suggesting that this compound is a primary precursor for the generation of C28 brassinosteroids from the C27 pathway. nih.govnih.govoup.comebi.ac.uk

Deactivation Pathways (e.g., C-26 Demethylation)

Brassinosteroids, including this compound and castasterone, can undergo deactivation to regulate their endogenous levels. One such deactivation pathway involves demethylation. While early studies using labeled compounds suggested C-28 demethylation of castasterone to this compound in some plant species, later research indicates that this might be an artifact due to an isotope effect. researchgate.netnih.gov Instead, deactivation of castasterone appears to primarily occur through C-26 demethylation, resulting in the formation of 26-norcastasterone, which has significantly lower biological activity compared to castasterone. researchgate.netoup.comnih.gov This C-26 demethylation has been observed in various plant species and is considered a ubiquitous deactivation mechanism. nih.gov

Cross-Talk with C28- and C29-Brassinosteroid Pathways

The biosynthesis and metabolism of this compound are interconnected with the pathways of C28 and C29 brassinosteroids. researchgate.netjst.go.jpuniprot.orgmetabolomicsworkbench.org The C27 brassinosteroid pathway, which produces this compound from cholesterol, can feed into the C28 pathway through the C-24 methylation of this compound to castasterone. researchgate.netnih.govnih.govoup.comfrontiersin.orgebi.ac.ukfrontiersin.org This suggests that the C27 pathway can contribute to the pool of active C28 brassinosteroids like castasterone. researchgate.netnih.govnih.govoup.com While the C28 pathway, starting from campesterol, is considered a major route for castasterone synthesis, the C27 pathway may serve as a minor route contributing to the homeostatic level of castasterone in some plant tissues. researchgate.net The enzymes involved, such as DET2 and the CYP85A enzymes, often exhibit broad substrate specificity, acting on intermediates in multiple brassinosteroid pathways, further highlighting the interconnectedness. frontiersin.orgfrontiersin.orgnih.govresearchgate.netuniprot.orgfrontiersin.orguniprot.orgoup.com

Here is a table summarizing some of the enzymes and conversions discussed:

Enzyme/ProcessSubstrate(s)Product(s)Brassinosteroid Class Involved
DET2 (5α-reductase)CholesterolCholestanolC27
CYP85A1/CYP85A2 (C-6 oxidation)6-deoxo-28-norcastasteroneThis compoundC27
SAM-dependent methyltransferaseThis compoundCastasteroneC27 to C28
C-26 DemethylationCastasterone26-NorcastasteroneC28 (Deactivation)
CYP85A1/CYP85A2 (C-6 oxidation)6-deoxocastasterone (B1254736)CastasteroneC28
CYP85A2 (Baeyer-Villiger oxidation)CastasteroneBrassinolideC28

Note: This table is illustrative and not exhaustive of all reactions or enzymes in brassinosteroid metabolism.

Physiological and Developmental Functions of 28 Norcastasterone in Plants

Regulation of Cell Growth and Division

Brassinosteroids are well-established as promoters of cell elongation and division in plants. mdpi.comencyclopedia.pubthegoodscentscompany.com This fundamental activity underpins many aspects of plant morphology and growth.

Research indicates that 28-norcastasterone influences hypocotyl and root elongation. In studies involving tomato dwarf mutants deficient in brassinosteroid biosynthesis, the application of this compound effectively rescued the dwarf phenotype, leading to a significant recovery in hypocotyl length in dark-grown seedlings. nih.gov This finding underscores the physiological importance of C27-BRs like this compound in tomato development. nih.gov Comparative studies in maize roots showed that exogenous application of this compound had less inhibitory effect on root elongation compared to castasterone (B119632). researchgate.net

Brassinosteroids have been shown to regulate genes involved in controlling the cell cycle, such as CYCD3, suggesting a notable influence on plant cell division and its progression. tubitak.gov.tr They also contribute to maintaining the size of the root meristem by supporting the cell cycle. tubitak.gov.tr The elongation of cells, a process significantly regulated by brassinosteroid signaling through its effects on the cytoskeleton and microtubules, is a primary contributor to the elongation observed in light-grown Arabidopsis hypocotyls upon brassinosteroid application. tubitak.gov.tr

Influence on Organ Development and Morphogenesis

Brassinosteroids exert a wide-ranging influence on the development and shaping of plant organs. encyclopedia.pubnih.gov

Brassinosteroids play diverse roles in the development of stomata patterns and the differentiation of tracheary elements, which are components of the vascular system. encyclopedia.pubnih.gov Their functions extend to the formation and differentiation of xylem. encyclopedia.pubnih.gov While the specific contributions of this compound to these processes are not as extensively detailed in the available information as those of other brassinosteroids, its classification as a brassinosteroid strongly suggests its participation in these broader developmental functions controlled by this hormone class.

Role in Maintaining Brassinosteroid Homeostasis and Activity

Brassinosteroids are essential plant hormones regulating a wide array of processes, including cell elongation, division, differentiation, and responses to environmental stresses. mdpi.comresearchgate.netnih.gov Maintaining appropriate levels of active BRs is crucial for normal plant growth and development. This compound contributes to this homeostasis through its involvement in BR metabolic pathways.

This compound is synthesized from cholesterol via the late C-6 oxidation pathway. researchgate.netnih.govebi.ac.uknih.govfrontiersin.org While not as biologically active as castasterone (CS) or brassinolide (B613842) (BL), it serves as a precursor for the synthesis of more active C28 brassinosteroids, particularly castasterone. nih.govnih.govebi.ac.uknih.govnih.gov The conversion of this compound to castasterone involves C-24 methylation, a reaction catalyzed by a SAM-dependent sterol methyltransferase. researchgate.netnih.govebi.ac.uknih.govnih.gov This biosynthetic link between C27 and C28 BRs highlights the importance of this compound in contributing to the pool of highly active brassinosteroids like castasterone in plants. nih.govnih.gov

Studies in tomato seedlings, for instance, have shown that this compound is produced through a pathway involving cholesterol and several 6-deoxo-28-norBR intermediates. nih.govnih.gov The C-6 oxidation of 6-deoxo-28-norcastasterone (B1488181) to this compound is catalyzed by the enzyme CYP85, similar to the conversion of 6-deoxocastasterone (B1254736) to castasterone. researchgate.netnih.govnih.gov This demonstrates its position within the brassinosteroid biosynthetic network.

Mutations in genes involved in brassinosteroid biosynthesis or signaling often result in dwarf phenotypes with various developmental abnormalities, including reduced shoot elongation, altered leaf morphology, and reduced fertility. nih.govnih.govresearchgate.net These dwarf phenotypes can frequently be rescued by the exogenous application of brassinosteroids. nih.govnih.gov

Research has demonstrated the significant physiological importance of this compound in restoring normal growth in several brassinosteroid-deficient dwarf mutants. For example, in Arabidopsis thaliana, the abnormal growth of det2 and dwf4 mutants was restored by the application of this compound and related precursors. nih.govnih.govoup.comresearchgate.net The det2 mutant is defective in the 5α-reduction of cholesterol and other sterols, an early step in brassinosteroid biosynthesis. nih.govoup.com The dwf4 mutant is impaired in C-22 hydroxylation. oup.comannualreviews.org The ability of exogenously applied this compound to rescue these mutants indicates that it can be converted into active brassinosteroids downstream of the metabolic blocks in these lines or that it possesses sufficient intrinsic activity to promote growth. nih.gov Studies have shown that det2 and dwf4 mutants are unable to perform specific conversions early in the C27-BR biosynthetic pathway, further supporting that supplying downstream compounds like this compound bypasses these defects. nih.govebi.ac.uknih.gov

Similarly, the tomato dwarf mutant, which has a defect in the CYP85 gene involved in C-6 oxidation of brassinosteroids, exhibits significantly reduced levels of C-6 oxidized BRs, including this compound. nih.govresearchgate.netpnas.orgpnas.org Exogenously applied this compound clearly reversed the dwarfism in both dark- and light-grown tomato dwarf seedlings. nih.govnih.gov This restoration of growth provides strong evidence for the physiological relevance of this compound and the C27-brassinosteroid pathway in tomato development. nih.gov The hypocotyl elongation in dark-grown dwarf seedlings, for instance, showed substantial recovery upon this compound application. nih.gov

These findings collectively underscore the importance of this compound as a biologically active compound and a crucial intermediate in the biosynthesis of more potent brassinosteroids, playing a vital role in plant growth and development, particularly in compensating for defects in BR synthesis pathways.

Growth Restoration in Dwarf Mutants by this compound

Mutant LineSpeciesBR Deficiency/DefectEffect of this compound ApplicationSource
det2Arabidopsis thaliana5α-reductase deficiency (early BR synthesis)Restored abnormal growth nih.govnih.govoup.comresearchgate.net
dwf4Arabidopsis thalianaC-22 hydroxylation deficiencyRestored abnormal growth nih.govnih.govoup.comresearchgate.net
dwarf (dx)Lycopersicon esculentum (Tomato)Defect in CYP85 (C-6 oxidation)Clearly reversed dwarfism nih.govnih.govresearchgate.netpnas.org

Molecular Mechanisms and Signal Transduction of 28 Norcastasterone

Perception and Receptor Kinase Signaling Pathways (e.g., BRI1)

Brassinosteroids are perceived at the cell surface primarily by the receptor kinase BRASSINOSTEROID INSENSITIVE1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE1 (BAK1). mdpi.comnih.gov The binding of BRs to BRI1 triggers the formation of an active BRI1-BAK1 complex. mdpi.com While the binding affinities of brassinolide (B613842) (BL) and castasterone (B119632) (CS) to BRI1 are known, the specific binding affinity of 28-norcastasterone to BRI1 is currently unknown. nih.gov However, studies have shown that even with a potentially lower affinity to the receptor compared to CS, high endogenous levels of this compound can likely compensate for this, contributing to BR signaling. nih.gov The activation of the BRI1-BAK1 complex initiates a phosphorylation cascade that transduces the signal downstream. mdpi.com

Transcriptional Regulation and Gene Expression Modulation

The brassinosteroid signaling pathway ultimately regulates the expression of a large number of BR-responsive genes through the action of key transcription factors. frontiersin.orgnih.gov Studies have shown that brassinosteroids, including brassinolide, can negatively regulate the transcription of genes involved in BR biosynthesis, such as CPD (CONSTITUTIVE PHOTOMORPHOGENIC DWARF), which encodes a steroid hydroxylase. mpg.denih.gov This suggests a feedback inhibition mechanism where high levels of BRs can suppress their own synthesis by down-regulating the expression of biosynthetic genes. frontiersin.orgdbpia.co.krbwise.krnih.gov Phosphate (B84403) deprivation has been shown to reduce the expression levels of BR biosynthesis genes and the accumulation of this compound. nih.govoup.comresearchgate.net This reduction in this compound levels is hypothesized to contribute to changes in the subcellular localization of downstream transcription factors, impacting developmental responses to low phosphate. nih.gov

Interaction with Downstream Signaling Components (e.g., BIN2, BES1, BZR1)

Downstream of the receptor complex, the brassinosteroid signal is relayed through a phosphorylation cascade that involves the inhibition of the glycogen (B147801) synthase kinase-3 like kinase BRASSINOSTEROID INSENSITIVE2 (BIN2). nih.govfrontiersin.orgmdpi.comoup.com In the absence of BRs, BIN2 is active and phosphorylates key transcription factors, including BRASSINAZOLE RESISTANT1 (BZR1) and BRI1-ETHYL METHANESULFONATE-SUPPRESSOR1 (BES1)/BZR2, leading to their inactivation and degradation. nih.govfrontiersin.orgmdpi.comnih.govoup.combiorxiv.org

Upon activation of the BR signaling pathway by BRs like this compound, BIN2 is inhibited. mdpi.com This leads to the dephosphorylation of BZR1 and BES1 by protein phosphatase 2A (PP2A). mdpi.comescholarship.org The dephosphorylated forms of BZR1 and BES1 accumulate in the nucleus, where they bind to specific DNA sequences in the promoters of BR-responsive genes, thereby modulating their expression. frontiersin.orgmdpi.comnih.govnih.govbiorxiv.org BES1 typically binds to E-box sequences (CANNTG) to activate gene expression, while BZR1 interacts with BRRE sequences (CGTGT/CG) to repress gene expression. frontiersin.org The activity and subcellular localization of BZR1 and BES1 are crucial for mediating BR responses and integrating signals from other pathways. nih.govoup.comresearchgate.netescholarship.orgbiorxiv.org Reduced levels of this compound under conditions like phosphate deprivation can affect the subcellular distribution of BES1/BZR2, leading to a lower nucleus-to-cytoplasm ratio and influencing root development. nih.govoup.comresearchgate.net

The interaction between these downstream components is critical for translating the initial BR perception into specific physiological responses. The regulation of BIN2 activity and the subsequent phosphorylation status and nuclear accumulation of BZR1 and BES1 are central to the BR signaling pathway and its modulation by brassinosteroids, including this compound. nih.govfrontiersin.orgmdpi.comnih.govnih.govoup.combiorxiv.orgbiorxiv.org

Responses of Plants to Environmental Stimuli Mediated by 28 Norcastasterone

Role in Abiotic Stress Tolerance

Abiotic stresses such as chilling, drought, and salinity significantly impact plant growth and productivity. Brassinosteroids are known to enhance plant tolerance to these adverse conditions through various mechanisms, including the regulation of antioxidant systems, maintenance of photosynthetic efficiency, and modulation of gene expression. nih.govresearchgate.netencyclopedia.pubmdpi.comtandfonline.commdpi.comtubitak.gov.tr 28-Norcastasterone, as an endogenous brassinosteroid, is implicated in these protective responses.

Chilling Stress Response

Studies have indicated that endogenous levels of brassinosteroids can change in response to low temperatures. In tomato leaves exposed to cold stress, the content of this compound, along with other brassinosteroids like brassinolide (B613842) and castasterone (B119632), was observed to increase. nih.govnih.gov For instance, in one study, chilling treatment at 4°C for 6 hours led to a significant increase in this compound content, approximately doubling its levels. nih.gov Similarly, exposure to 8°C for 8 hours resulted in a 10.2% increase in this compound content in tomato leaves. nih.gov These findings suggest that the plant's natural response to chilling stress involves an accumulation of this compound, potentially contributing to enhanced cold tolerance. Overexpression of genes involved in brassinosteroid biosynthesis has been shown to increase the accumulation of this compound and other BRs, leading to improved chilling tolerance. nih.gov

Drought Stress Adaptation

The role of this compound in drought stress adaptation appears to be complex and may vary depending on the plant genotype. Research on drought-tolerant and drought-sensitive maize genotypes revealed differences in their endogenous brassinosteroid content under drought conditions. While the drought-resistant genotype showed higher levels of total endogenous BRs (particularly typhasterol (B1251266) and 28-norbrassinolide), the drought-sensitive genotype exhibited higher levels of this compound. semanticscholar.orgnih.govplos.org Both genotypes also displayed drought-induced alterations in the levels of this compound, indicating its involvement in the plant's response to water deficiency, although the precise nature of this involvement may differ between genotypes with varying drought sensitivities. semanticscholar.orgnih.govplos.org

Involvement in Biotic Stress Responses

Brassinosteroids are also implicated in plant responses to biotic stresses, such as pathogen attacks. nih.govencyclopedia.pub They can influence plant defense mechanisms and interact with signaling pathways involved in mediating responses to pathogens. While the broader role of brassinosteroids in biotic stress is acknowledged, specific detailed research focusing exclusively on the direct involvement of this compound in mediating responses to particular pathogens or pests is less prevalent in the current literature. General mechanisms by which BRs contribute to biotic stress tolerance include the regulation of defense gene expression and modulation of immune responses. nih.gov

Analytical Methodologies for 28 Norcastasterone Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 28-norcastasterone from complex biological matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC has been utilized as a crucial purification step in the analysis of this compound and its related compounds. Reversed-phase HPLC (RP-HPLC), for instance, has been successfully used to purify metabolites derived from this compound in enzyme preparations. nih.gov Following HPLC separation, fractions containing brassinosteroids like this compound can be collected for subsequent analysis by more sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov HPLC coupled with mass spectrometry (HPLC-MS) has also been used for the determination of brassinosteroids, demonstrating good agreement with ELISA methods in some studies. ebi.ac.uk

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC, often coupled with tandem mass spectrometry (MS/MS), represents a more recent and highly sensitive approach for the analysis of brassinosteroids, including this compound. ebi.ac.uk This technique allows for the simultaneous detection and quantification of multiple brassinosteroids, their biosynthetic precursors, and metabolites in small sample sizes. ebi.ac.uk The combination of immunoaffinity chromatography with UHPLC-MS/MS has been shown to significantly reduce matrix effects, thereby increasing the selectivity and sensitivity of the analysis for endogenous brassinosteroids in various plant tissues. UHPLC-MS/MS has been successfully applied to quantify this compound in different plant species and tissues.

Mass Spectrometric Detection and Quantification

Mass spectrometry plays a vital role in the identification, structural elucidation, and quantification of this compound. Different mass spectrometric techniques, often coupled with chromatography, provide varying levels of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of this compound, particularly for its identification and quantification in plant extracts. nih.govebi.ac.uk Prior to GC-MS analysis, brassinosteroids typically require derivatization to increase their volatility and improve chromatographic separation and detection. Common derivatization methods include the formation of trimethylsilyl (B98337) (TMSi) ethers or methaneboronates (BMB). nih.gov GC-MS analysis has been instrumental in identifying this compound as a metabolite of castasterone (B119632) and in demonstrating its natural occurrence in various plant species. It has also been used to identify and quantify potential precursors of this compound. GC-MS, often in selected ion monitoring (SIM) mode, provides high sensitivity for the detection of specific ions characteristic of derivatized brassinosteroids. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with UHPLC (UHPLC-MS/MS or UPLC-MS/MS), offers enhanced sensitivity and specificity for the analysis of this compound and other brassinosteroids. This technique allows for the selective detection of target compounds based on their specific fragmentation patterns. Multiple Reaction Monitoring (MRM) is a common MS/MS mode used in brassinosteroid analysis, enabling the simultaneous quantification of multiple compounds within a single run. ebi.ac.uk UHPLC-MS/MS methods have been developed for the rapid and sensitive determination of brassinosteroids, including this compound, in various plant samples. ebi.ac.uk

Chemical Labeling Approaches for Enhanced Sensitivity

Chemical labeling approaches have been developed to further enhance the sensitivity of liquid chromatography-mass spectrometry (LC-MS) methods for brassinosteroids, including C27 brassinosteroids like this compound. Labeling with specific reagents, such as 2-methyl-4-phenylaminomethylphenylboronic acid (2-methyl-4-PAMBA), can significantly improve the detection sensitivities of brassinosteroids. These labeling strategies can lead to dramatically improved limits of detection, allowing for the analysis of this compound and other brassinosteroids in very small amounts of plant material.

Immunochemical Assays for Detection and Localization

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), and the application of specific antibodies play a role in the detection and localization of brassinosteroids, including this compound, in plant tissues.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

ELISA tests based on polyclonal antibodies have been developed for the quantification of brassinosteroids. An immunochemical system for determining 28-homobrassinolide (B109705) and 28-homocastasterone has been reported. oup.com While some antibody systems show low cross-reactivity with the 6-keto series of brassinosteroids, systems specific for quantifying 6-keto brassinosteroids have been developed using conjugates of this compound with bovine serum albumin or horseradish peroxidase. oup.comnih.govresearchgate.net These conjugates were used to produce polyclonal antibodies in rabbits, which were then applied to quantitate 6-keto-brassinosteroids. nih.govresearchgate.net This developed analytical system can be used in conjunction with other immunoenzymatic assays to determine individual brassinosteroid compounds. nih.govresearchgate.net A direct ELISA method has also been proposed, offering the advantage of not requiring sample pretreatment steps like organic solvent extraction and chromatography. nih.govresearchgate.net

Application of Specific Antibodies

The application of specific antibodies is crucial for immunochemical detection methods. Polyclonal antibodies produced using conjugates of this compound with carrier proteins like bovine serum albumin or horseradish peroxidase have been utilized to quantitate 6-keto-brassinosteroids. nih.govresearchgate.net The specificity of antibodies is a key factor, with some polyclonal antibodies strongly recognizing a 2α,3α-diol conformation in ring A of brassinosteroids. researchgate.net However, these antibodies showed low cross-reactivities with brassinosteroids containing only a 3α-OH group, such as teasterone (B1253636), 28-norteasterone, and typhasterol (B1251266). researchgate.net This highlights the need for specific antibodies tailored to the structural features of the target brassinosteroid for accurate detection and quantification.

Cell-Free Enzyme Assays and Isotopic Labeling for Biosynthetic Studies

Cell-free enzyme assays and isotopic labeling techniques are essential tools for elucidating the biosynthetic pathways of this compound.

Deuterium-Labeled Precursors in Metabolic Tracing

Metabolic experiments using deuterium-labeled precursors have been instrumental in tracing the biosynthesis and metabolism of this compound. Studies with deuterium-labeled castasterone ([26,28-2H6]castasterone) in seedlings of Arabidopsis thaliana, Oryza sativa, and Lycopersicon esculentum, as well as cultured cells of Catharanthus roseus, identified [2H3]this compound as a metabolite. researchgate.netnih.govscielo.brresearchgate.net This finding indicated that castasterone can be a biosynthetic origin of this compound. researchgate.netnih.govresearchgate.net

However, more recent cell-free studies suggest that while [2H6]CS was converted to [2H3]28-norCS in tomato cell-free solution, this C-28 demethylation might be an artifact due to an isotope effect, and in planta evidence does not support 28-norCS synthesis from CS. nih.govoup.com Instead, metabolic studies using unlabeled and deuterium-labeled precursors have provided evidence that this compound is synthesized from cholesterol via the late C-6 oxidation pathway in Arabidopsis and tomato. researchgate.netnih.govoup.comoup.comnih.gov

Enzyme Extract Preparations for Conversion Studies

Cell-free enzyme solutions prepared from plant tissues have been widely used to study the enzymatic conversions involved in this compound biosynthesis. Enzyme assays using cell-free extracts from tomato seedlings have revealed biosynthetic sequences leading to this compound from cholesterol, including conversions of 6-deoxo-28-norteasterone, 6-deoxo-28-nor-3-dehydroteasterone, 6-deoxo-28-nortyphasterol, and 6-deoxo-28-norcastasterone (B1488181). nih.govoup.com These studies demonstrated that enzymes in tomato seedlings mediate the conversion of cholesterol to cholestanol (B8816890) and subsequent steps in the late C-6 oxidation pathway. nih.govoup.com

Cell-free enzyme extracts from maize roots have also been shown to mediate the C24-methylation of this compound to produce castasterone in the presence of S-adenosyl-L-methionine, suggesting this compound as a primary precursor for the generation of C28-brassinosteroids from C27-brassinosteroids. researchgate.netoup.comnih.govebi.ac.uk Enzyme solutions from both tomato and Arabidopsis have successfully mediated the conversion of 28-norCS to CS. researchgate.net

The preparation of cell-free enzyme solutions typically involves homogenizing plant tissue, centrifugation, and precipitation, followed by dissolving the precipitate in an assay buffer. nih.govoup.com These preparations can be used for in vitro conversion experiments with substrates, followed by analysis of products using techniques like HPLC and GC-MS. nih.gov

Data from enzyme conversion studies can be presented in tables to show the efficiency of different enzyme preparations or the conversion rates of various substrates. For example, studies have shown that the conversion rates of 28-norteasterone to teasterone and 28-nortyphasterol to typhasterol were much lower compared to the C-24 methylation of this compound to castasterone by cell-free enzyme extracts. researchgate.netoup.comnih.govebi.ac.uk

Table 1: Enzymatic Conversion of this compound and Related Compounds

SubstrateProductEnzyme SourceConversion Rate / ObservationCitation
This compoundCastasteroneMaize roots (cell-free)Mediated (with SAM) researchgate.net
This compoundCastasteroneTomato (cell-free)Catalyzed (with SAM, NADPH) nih.govoup.com
This compoundCastasteroneArabidopsis (cell-free)Catalyzed (with SAM) oup.comnih.govebi.ac.uk
6-deoxo-28-norCS28-norCSTomato (cell-free)Converted nih.govoup.com
6-deoxo-28-norCS28-norCSYeast (expressing CYP85A1/A2)Catalyzed (CYP85A2 more efficient) oup.comnih.govebi.ac.uk
Castasterone26-norCSTomato (cell-free)Converted nih.govoup.com
[2H6]Castasterone[2H3]28-norCSTomato (cell-free)Converted (possible isotope effect) nih.govoup.com

Note: Conversion rates and conditions may vary depending on the specific study and enzyme preparation.

Advanced Research Perspectives and Future Directions in 28 Norcastasterone Studies

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of 28-norcastasterone is understood to primarily occur via the late C-6 oxidation pathway, starting from cholesterol. This pathway involves a series of enzymatic conversions. Cholesterol is converted to cholestanol (B8816890) by the enzyme DET2, a 5α-reductase with broad substrate specificity. Subsequent steps involve the synthesis of intermediates such as 6-deoxo-28-norcathasterone, 6-deoxo-28-norteasterone, 6-deoxo-28-nor-3-dehydroteasterone, 6-deoxo-28-nortyphasterol, and 6-deoxo-28-norcastasterone (B1488181). frontiersin.orgfrontiersin.org Oxidation/hydroxylation steps in BR biosynthesis pathways are catalyzed by cytochrome P450 enzymes. CYP85A1 and CYP85A2 are known to be involved in the C-6 oxidation of C28-BRs and also exhibit activity in the biosynthesis of C27-BRs, including 28-norCS. frontiersin.orgnih.gov

While the general pathway has been outlined, several steps and the specific enzymes involved in the complete conversion series leading to 28-norCS require further detailed characterization. For instance, although the conversion of 6-deoxo-28-norcastasterone to this compound has been evidenced, the specific enzymes responsible for all intermediate conversions within the late C-6 oxidation pathway for C27-BRs need to be fully elucidated. frontiersin.orgfrontiersin.org

Interestingly, studies have also indicated that castasterone (B119632) can be synthesized from 28-norCS through C24-methylation, a reaction mediated by a cell-free enzyme solution from maize roots in the presence of S-adenosyl-L-methionine. This suggests a potential link and interconversion between C27 and C28 BR biosynthetic pathways, where this compound might serve as a precursor for C28 BRs like castasterone, at least in some plant species or tissues. researchgate.netscilit.com Further research is needed to fully understand the extent and regulation of this conversion across different plant systems and its physiological significance.

Comprehensive Understanding of Molecular Interactions and Regulatory Networks

Brassinosteroids, including this compound, exert their effects through complex molecular interactions and regulatory networks. The well-established BR signaling pathway involves the receptor kinase BRI1 and its co-receptor BAK1, which activate a cascade of intracellular events leading to the regulation of transcription factors like BZR1 and BES1. tubitak.gov.tr These transcription factors then modulate the expression of numerous downstream genes involved in plant growth and development. tubitak.gov.tr

While the core BR signaling pathway is relatively well-characterized, the specific interactions of this compound with these signaling components and how its signaling might differ from or overlap with that of more abundant BRs like brassinolide (B613842) and castasterone are areas requiring further investigation. Given that this compound is considered to have less potent biological activity compared to brassinolide and castasterone in certain bioassays, understanding the nuances of its receptor binding affinity, downstream signaling cascade activation, and interaction with regulatory proteins is crucial. oup.comnih.gov

Furthermore, BRs are known to interact with other phytohormones, sugars, proteins, and amino acids to regulate metabolic functioning and influence plant responses to the environment. tubitak.gov.tr Exploring the specific crosstalk between this compound signaling and other hormonal pathways, particularly in mediating stress responses or specific developmental processes, represents a significant future research direction. Identifying the specific genes and proteins whose expression is uniquely regulated by this compound could shed light on its distinct physiological roles.

Investigating Diverse Roles in Plant Species Beyond Model Systems

While much of the foundational research on brassinosteroids has been conducted in model plants like Arabidopsis thaliana, this compound has been identified in a variety of plant species, including tomato, maize, and tea plants. researchgate.netoup.commdpi.com Its presence in diverse plant taxa suggests a potentially widespread, albeit perhaps less prominent, physiological role across the plant kingdom.

Research in tomato has indicated that this compound biosynthesis plays an important role in BR physiology, as application of 28-norCS was shown to reverse dwarfism in a tomato mutant deficient in C-6 oxidation of BRs. nih.gov In maize roots, this compound and its precursors have been detected, suggesting an operative C27-BR biosynthetic pathway, which might contribute to regulating the homeostatic level of castasterone. researchgate.net Studies in tea plants have also quantified this compound levels in different tissues, providing a basis for understanding its accumulation patterns and potential roles in this economically important crop. researchgate.net

Future research should focus on systematically investigating the occurrence, biosynthesis, and physiological functions of this compound in a wider range of plant species, particularly in non-model crops and wild plants. This would help to determine if this compound has species-specific roles or if it contributes to general plant processes in conjunction with other BRs. Understanding its distribution and function in diverse environments could also provide insights into its adaptive significance.

Potential for Agricultural Applications in Plant Growth and Stress Management

Brassinosteroids have demonstrated significant potential for agricultural applications, including promoting plant growth, increasing crop yield, and enhancing tolerance to various abiotic stresses such as drought, salinity, and cold. tubitak.gov.trresearchgate.netmdpi.com While brassinolide and 24-epibrassinolide (B1217166) have been more extensively studied for these applications, the role and potential of this compound in agriculture warrant further investigation.

Given its presence in various crops and its biological activity, albeit potentially lower than other BRs, this compound or its analogs could potentially be used to modulate plant growth and improve stress resilience. For instance, studies in maize have shown that drought stress can affect the levels of different endogenous BRs, including this compound, suggesting its involvement in stress responses. nih.gov Exogenous application of other BRs has been shown to improve photosynthetic efficiency, antioxidant activities, and the expression of stress-responsive genes under saline conditions. tubitak.gov.tr

Future research should explore the effects of exogenous application of this compound on growth, yield, and stress tolerance in various crops under different environmental conditions. Comparative studies with other BRs would be valuable to determine its efficacy and potential advantages. Understanding the optimal concentrations and application methods for this compound in specific crops could pave the way for its use as a plant growth regulator or a tool for enhancing crop resilience in sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the key experimental approaches to confirm the biosynthesis pathway of 28-norcastasterone in Arabidopsis thaliana?

  • Methodological Answer : To validate the cholesterol-derived biosynthesis pathway, researchers should combine isotopic labeling (e.g., deuterated cholesterol precursors) with cell-free enzyme assays. For example, incubating cholesterol with recombinant CYP85A2 in yeast systems can track the conversion to this compound via intermediates like cholestanol and 6-deoxo-28-norBRs. LC-MS/MS is critical for detecting low-abundance intermediates and final products . Controls must include wild-type and mutant lines (e.g., det2, dwf4) to confirm enzyme dependencies .

Q. How can researchers reliably quantify endogenous this compound levels in plant tissues?

  • Methodological Answer : Use ultra-sensitive techniques such as LC-MS/MS with multiple reaction monitoring (MRM) to detect trace levels. Validate measurements with internal standards (e.g., deuterated this compound) and cross-check against mutant lines lacking key biosynthetic enzymes (e.g., CYP85A2 mutants). Tissue extraction protocols must minimize degradation, employing cold methanol/chloroform mixtures and protease inhibitors .

Q. What statistical methods are appropriate for analyzing this compound bioactivity data in growth rescue assays?

  • Methodological Answer : For dose-response experiments, use non-linear regression models (e.g., log-logistic curves) to estimate EC50 values. Compare mutant phenotypes (e.g., det2) treated with this compound versus controls using ANOVA with post-hoc tests (e.g., Tukey’s HSD). Ensure biological replicates (n ≥ 3) and normalize data to account for batch effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in alternative brassinosteroid (BR) pathways be resolved?

  • Methodological Answer : In mutants like brd2, where this compound is undetectable despite phenotypic rescue, employ multi-omics integration (transcriptomics, metabolomics) to identify compensatory pathways. For example, quantify intermediates of 24-ethylidene–type pathways and use CRISPR-Cas9 to knock out suspected alternative enzymes. Cross-validate findings with heterologous expression systems (e.g., yeast expressing CYP85A1 vs. CYP85A2) .

Q. What experimental designs can elucidate the substrate specificity of CYP85A2 in this compound synthesis?

  • Methodological Answer : Conduct enzyme kinetics assays with purified CYP85A2 and varying substrates (e.g., 6-deoxo-28-norTY, cholesterol derivatives). Measure catalytic efficiency (kcat/Km) and compare with CYP85A1. Use site-directed mutagenesis to identify critical amino acids for C-6 oxidation. Structural modeling (e.g., AlphaFold) can predict substrate-binding pockets .

Q. How can researchers address challenges in reproducing this compound synthesis in non-model plant species?

  • Methodological Answer : Optimize cell-free enzyme extracts from target species with co-factors (NADPH, SAM) and test cross-species activity of Arabidopsis enzymes (e.g., CYP85A2). Use stable isotope tracing (¹³C-cholesterol) to track pathway flux. If synthesis fails, screen for orthologs of DWF4 and DET2 via homology-based cloning .

Q. What strategies are effective for integrating this compound data into broader BR signaling networks?

  • Methodological Answer : Combine phosphoproteomics (to map BIN2 kinase activity) with RNA-seq of BR-responsive genes (e.g., CPD, DWF4) in this compound-treated plants. Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with this compound levels. Validate interactions via yeast two-hybrid assays with BRI1 receptor variants .

Methodological Best Practices

  • Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including detailed descriptions of enzyme assays, LC-MS/MS parameters, and mutant genotypes .
  • Ethical Data Interpretation : Disclose contradictory findings transparently, and avoid overgeneralizing results from single mutant studies .
  • Collaboration : Involve statisticians early in experimental design to ensure robust analysis of low-abundance metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.